5,6,7,8-Tetrahydroquinoline-3,4-diamine
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Overview
Description
5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. This compound has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Advantages and Limitations for Lab Experiments
5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, this compound also has some limitations, including its low stability and susceptibility to oxidation and degradation.
Future Directions
There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of this compound's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of this compound and to investigate its potential applications in other areas of medicine and biology.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
151224-98-5 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
InChI Key |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
Canonical SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
synonyms |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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